

Fulacimstat clinical trial results diabetic kidney disease

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fulacimstat

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Fulacimstat DKD Clinical Trial Overview

The key clinical trial investigating **fulacimstat** for DKD was a Phase 2 study. The table below summarizes its core design elements [1]:

Feature	Description
Official Title	A double-blind study to investigate efficacy, safety and tolerability of BAY1142524 in patients with type II diabetes and a clinical diagnosis of diabetic kidney disease
ClinicalTrials.gov ID	Not provided in search results
Phase	Phase 2
Status	Completed (February 2018 - October 2019)
Patient Population	152 patients with type 2 diabetes and DKD
Treatment Regimen	Fulacimstat 25 mg twice daily (BID) or placebo, on top of standard of care

Feature	Description
Treatment Duration	6 months
Primary Outcome	Change in urinary albumin to creatinine ratio (UACR) from baseline to 6 months
Secondary Outcomes	Number of patients with treatment-emergent adverse events and serious adverse events

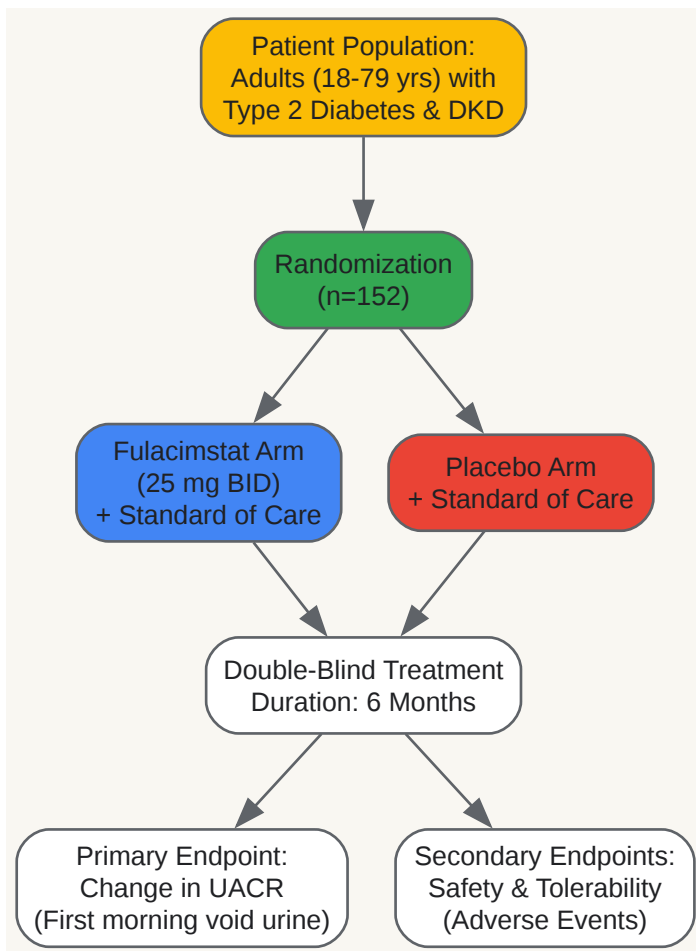
Known Results and Context

The search results do not contain the quantitative efficacy results for the primary outcome (change in UACR). However, here is what is known:

- **Safety and Tolerability:** In a separate Phase 2a trial (**CHIARA MIA 1**) for a different indication (left ventricular dysfunction after myocardial infarction), **fulacimstat** was found to be **safe and well-tolerated** at all doses tested (from 5 mg BID to 50 mg once daily). The study reported no clinically relevant effects on vital signs or potassium levels compared to placebo [2].
- **Lack of Efficacy in Other Indications:** The development of **fulacimstat** for its original primary indication—inhibiting adverse cardiac remodeling after myocardial infarction—was halted because **clinical trials did not demonstrate efficacy** in that specific area [3] [4].

Experimental Protocol from DKD Trial

For researchers, the methodological details of the completed trial are valuable. The following workflow outlines the study design based on the registry entry [1]:



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Mechanism of Action and Therapeutic Rationale

Fulacimstat is a first-in-class, potent, and selective **chymase inhibitor** [3] [5]. Chymase is a serine protease enzyme primarily stored in mast cells.

- **Rationale for DKD:** Chymase is known to generate **Angiotensin-II** and activate **TGF- β** within tissues, both of which are key drivers of the inflammation and fibrosis that underpin the progression of DKD [3] [6]. The hypothesis was that by inhibiting chymase, **fulacimstat** could provide a novel, non-classical way to block the renin-angiotensin-aldosterone system (RAAS) locally, potentially offering benefits beyond standard ACE inhibitor or ARB therapy [6].
- **Emerging Application:** Recent research has uncovered a new biological role for chymase: it **inactivates plasmin** within blood clots. This discovery has spurred a revival of interest in chymase inhibitors like **fulacimstat** as potential **profibrinolytic drugs** for conditions like stroke and pulmonary embolism, with the key advantage of a potentially **low bleeding risk** [3] [4].

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To cite this document: Smolecule. [Fulacimstat clinical trial results diabetic kidney disease].

Smolecule, [2026]. [Online PDF]. Available at:

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